molecular formula C26H25N3OS B5207510 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B5207510
M. Wt: 427.6 g/mol
InChI Key: JBHVUTRRISKCBD-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound featuring an imidazole ring, a sulfanyl group, and a trimethylphenylacetamide moiety

Properties

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-17-14-18(2)23(19(3)15-17)27-22(30)16-31-26-28-24(20-10-6-4-7-11-20)25(29-26)21-12-8-5-9-13-21/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHVUTRRISKCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the trimethylphenylacetamide moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular signaling pathways. The trimethylphenylacetamide moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the sulfanyl and trimethylphenylacetamide groups.

    N-(2,4,6-trimethylphenyl)acetamide: Contains the trimethylphenylacetamide moiety but lacks the imidazole and sulfanyl groups.

Uniqueness

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the sulfanyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

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